molecular formula C18H14F3N5O2 B2906084 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380184-38-1

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2906084
CAS No.: 2380184-38-1
M. Wt: 389.338
InChI Key: LQMABXCGPGOQBX-UHFFFAOYSA-N
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Description

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound with a molecular formula of C18H14F3N5O2 and a molecular weight of 389.338 g/mol This compound is notable for its unique structure, which includes a phenyltriazole moiety, a trifluoromethyl-substituted pyridine ring, and an azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The initial step often includes the formation of the phenyltriazole ring through a cyclization reaction involving phenylhydrazine and an appropriate nitrile. The trifluoromethylpyridine moiety is introduced via a nucleophilic substitution reaction, where a trifluoromethyl group is added to a pyridine derivative. The final step involves the formation of the azetidinone ring, which is achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group and azetidinone core are particularly important for its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine: shares similarities with other compounds containing phenyltriazole, trifluoromethylpyridine, and azetidinone moieties.

    Palladium(II) acetate: Another compound with unique structural features and diverse applications.

    4-Iodobenzoic acid: A compound with a similar aromatic structure and potential for various chemical reactions.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidinone core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c19-18(20,21)16-8-13(6-7-22-16)28-14-10-25(11-14)17(27)15-9-23-26(24-15)12-4-2-1-3-5-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMABXCGPGOQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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